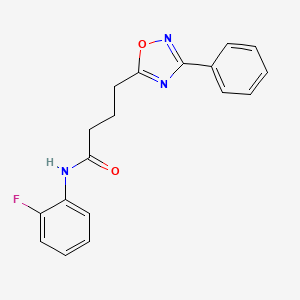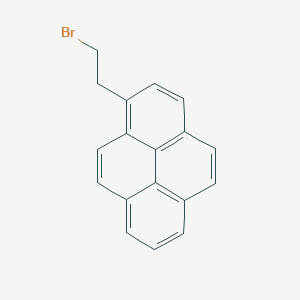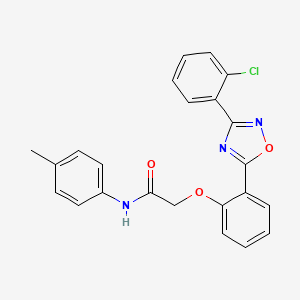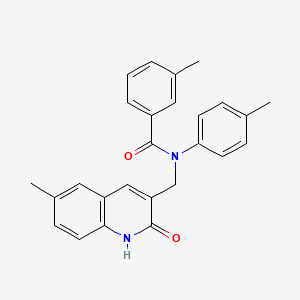
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DPAQ is a derivative of hydroxyquinoline and has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its biological effects by binding to specific target molecules. In the case of its antitumor properties, this compound has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. In addition, this compound has been shown to exhibit good aqueous solubility, which is important for its potential use in drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its unique properties, which make it a versatile compound with potential applications in various fields. However, one limitation is that the synthesis of this compound can be challenging and requires expertise in organic synthesis.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. One area of interest is the development of new derivatives of this compound with improved properties and enhanced biological activity. Another area of interest is the development of new applications for this compound in areas such as materials science and catalysis. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide involves the reaction of 2-hydroxyquinoline with 2,3-dimethylbenzoyl chloride in the presence of a base, followed by the addition of pivalic anhydride. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antitumor properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to bind to amyloid beta peptides, which are believed to play a role in the disease.
In biology, this compound has been used as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
In chemistry, this compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-8-12-20(16(15)2)25(22(27)23(3,4)5)14-18-13-17-10-6-7-11-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVQDPHVUGNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B7718786.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718807.png)


![5-(N-ethyl-4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7718829.png)

